

# Independent Validation of NSABP C-08: A Comparative Analysis with the AVANT Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

The landmark National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard chemotherapy for stage II and III colon cancer, concluded that the anti-angiogenic agent did not significantly improve disease-free survival (DFS) or overall survival (OS). This finding, pivotal for adjuvant treatment strategies, has been independently corroborated by the similarly designed AVANT (BO17920) trial. This guide provides a detailed comparison of the methodologies and results of these two crucial phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the evidence.

## Experimental Protocols at a Glance

The fundamental designs of NSABP C-08 and the relevant arms of the AVANT trial were comparable, both aiming to assess the benefit of bevacizumab in the adjuvant setting for colon cancer. Both were large, randomized, open-label, phase III trials. Key aspects of their experimental protocols are summarized below.

| Feature             | NSABP C-08                                                                                                                                                                         | AVANT                                                                                                                                                                                |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population  | 2,672 patients with resected Stage II or III colon carcinoma.                                                                                                                      | 3,451 patients with resected high-risk Stage II or Stage III colon carcinoma.                                                                                                        |
| Control Arm         | mFOLFOX6 (modified Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.                                                                                                            | FOLFOX4 (Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.                                                                                                                        |
| Experimental Arm(s) | mFOLFOX6 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year. | 1. FOLFOX4 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year. |
| Primary Endpoint    | Disease-Free Survival (DFS)                                                                                                                                                        | Disease-Free Survival (DFS) in Stage III patients.                                                                                                                                   |
| Secondary Endpoints | Overall Survival (OS), toxicity                                                                                                                                                    | Overall Survival (OS), toxicity                                                                                                                                                      |

NSABP C-08 Regimen: The mFOLFOX6 regimen consisted of oxaliplatin 85 mg/m<sup>2</sup>, leucovorin 400 mg/m<sup>2</sup>, and fluorouracil 400 mg/m<sup>2</sup> bolus followed by a 2400 mg/m<sup>2</sup> 46-hour continuous infusion, administered every two weeks for 12 cycles.[1]

AVANT Regimen: The FOLFOX4 regimen included oxaliplatin 85 mg/m<sup>2</sup> on day 1, leucovorin 200 mg/m<sup>2</sup> on days 1 and 2, and fluorouracil 400 mg/m<sup>2</sup> bolus and 600 mg/m<sup>2</sup> 22-hour continuous infusion on days 1 and 2, repeated every two weeks for 12 cycles. The XELOX regimen consisted of oxaliplatin 130 mg/m<sup>2</sup> on day 1 and capecitabine 1000 mg/m<sup>2</sup> twice daily on days 1-14, repeated every three weeks for eight cycles.[2][3]

## Comparative Efficacy Outcomes

Both studies failed to demonstrate a statistically significant improvement in their primary endpoint of disease-free survival with the addition of bevacizumab. The key quantitative findings are presented below for direct comparison.

## Disease-Free Survival (DFS)

| Trial               | Patient Group            | Treatment Arm          | 3-Year DFS Rate    | Hazard Ratio (95% CI) | P-value |
|---------------------|--------------------------|------------------------|--------------------|-----------------------|---------|
| NSABP C-08[4]       | Overall (Stage II & III) | mFOLFOX6 + Bevacizumab | 77.4%              | 0.89 (0.76 - 1.04)    | 0.15    |
|                     | mFOLFOX6                 |                        | 75.5%              |                       |         |
| Stage II            |                          | mFOLFOX6 + Bevacizumab | 87.4%              | 0.82 (0.54 - 1.25)    | 0.35    |
|                     | mFOLFOX6                 |                        | 84.7%              |                       |         |
| Stage III           |                          | mFOLFOX6 + Bevacizumab | 74.2%              | 0.90 (0.76 - 1.08)    | 0.25    |
|                     | mFOLFOX6                 |                        | 72.4%              |                       |         |
| AVANT[2][5]         | Stage III                | FOLFOX4 + Bevacizumab  | 73.7%              | 1.17 (0.98 - 1.39)    | 0.07    |
|                     | FOLFOX4                  |                        | 76.9%              |                       |         |
| XELOX + Bevacizumab | 75.2%                    |                        | 1.07 (0.90 - 1.28) | 0.44                  |         |

An interesting exploratory analysis in the NSABP C-08 trial revealed a transient, statistically significant improvement in DFS during the one-year period of bevacizumab administration (HR 0.61; 95% CI, 0.48 to 0.78;  $P < .001$ ), a benefit that was not sustained after treatment cessation.[4]

## Overall Survival (OS)

Long-term follow-up in both trials confirmed no significant difference in overall survival. In fact, the AVANT trial suggested a potential detrimental effect on OS in the bevacizumab-containing arms for Stage III patients.

| Trial                                     | Patient Group            | Treatment Arm          | 5-Year OS Rate     | Hazard Ratio (95% CI) | P-value |
|-------------------------------------------|--------------------------|------------------------|--------------------|-----------------------|---------|
| NSABP C-08 (5-year update) <sup>[6]</sup> | Overall (Stage II & III) | mFOLFOX6 + Bevacizumab | Not Reported       | 0.95 (0.79 - 1.13)    | 0.56    |
| <hr/>                                     |                          |                        |                    |                       |         |
| mFOLFOX6                                  |                          |                        |                    |                       |         |
| <hr/>                                     |                          |                        |                    |                       |         |
| Stage III                                 |                          | mFOLFOX6 + Bevacizumab | Not Reported       | 1.00 (0.83 - 1.21)    | 0.99    |
| <hr/>                                     |                          |                        |                    |                       |         |
| mFOLFOX6                                  |                          |                        |                    |                       |         |
| <hr/>                                     |                          |                        |                    |                       |         |
| AVANT (updated results) <sup>[7]</sup>    | Stage III                | FOLFOX4 + Bevacizumab  | Not Reported       | 1.29 (1.07 - 1.55)    | 0.008   |
| <hr/>                                     |                          |                        |                    |                       |         |
| FOLFOX4                                   |                          |                        |                    |                       |         |
| <hr/>                                     |                          |                        |                    |                       |         |
| XELOX + Bevacizumab                       | Not Reported             |                        | 1.15 (0.95 - 1.39) | 0.147                 |         |
| <hr/>                                     |                          |                        |                    |                       |         |

## Visualizing Experimental Design and Biological Rationale

To further clarify the methodologies and the underlying biological target, the following diagrams illustrate the experimental workflows and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.



[Click to download full resolution via product page](#)

*Experimental workflows of the NSABP C-08 and AVANT trials.*



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Bevacizumab plus oxaliplatin-based chemotherapy as adjuvant treatment for colon cancer (AVANT): a phase 3 randomised controlled trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 7. Bevacizumab as adjuvant treatment of colon cancer: updated results from the S-AVANT phase III study by the GERCOR Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of NSABP C-08: A Comparative Analysis with the AVANT Trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#independent-validation-of-nsabp-c-08-findings>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)